REACTION_CXSMILES
|
[NH:1]1[CH2:8][CH2:7][CH2:6][C@H:2]1[C:3]([OH:5])=[O:4].[OH-].[Na+].[F:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](Cl)=[O:17])=[CH:14][CH:13]=1>Cl>[F:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([N:1]2[CH2:8][CH2:7][CH2:6][CH:2]2[C:3]([OH:5])=[O:4])=[O:17])=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at RT for 1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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after cooling
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Type
|
STIRRING
|
Details
|
the mixture is stirred until formation of a crystallizate which
|
Type
|
FILTRATION
|
Details
|
can be filtered off with suction
|
Type
|
FILTRATION
|
Details
|
The crystallizate subsequently filtered off with suction
|
Type
|
WASH
|
Details
|
is washed with water until HCl-free
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 in a desiccator
|
Type
|
CUSTOM
|
Details
|
after drying
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C(=O)N2C(CCC2)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |